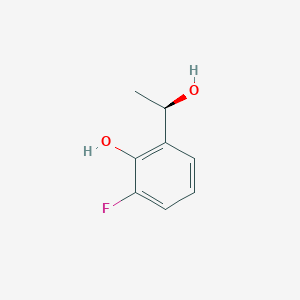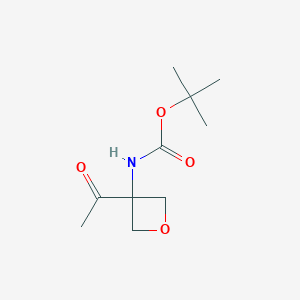
(r)-2-Fluoro-6-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Fluoro-6-(1-hydroxyethyl)phenol is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and an ethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-6-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of ®-2-Fluoro-6-(1-hydroxyethyl)phenol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
®-2-Fluoro-6-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
®-2-Fluoro-6-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of ®-2-Fluoro-6-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biological processes .
類似化合物との比較
Similar Compounds
4-(1-Hydroxyethyl)phenol: Similar structure but lacks the fluorine atom.
2-Fluoro-4-(1-hydroxyethyl)phenol: Similar structure with the fluorine atom in a different position.
2-(1-Hydroxyethyl)pyridine: Contains a pyridine ring instead of a phenol ring .
Uniqueness
®-2-Fluoro-6-(1-hydroxyethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenol ring. This combination of functional groups can lead to distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H9FO2 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC名 |
2-fluoro-6-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,10-11H,1H3/t5-/m1/s1 |
InChIキー |
UUEPKPLTSBUURA-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C(=CC=C1)F)O)O |
正規SMILES |
CC(C1=C(C(=CC=C1)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)


![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)


![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
